molecular formula C12H14BrNO4 B1300229 N-Boc-5-Bromoanthranilic acid CAS No. 306937-20-2

N-Boc-5-Bromoanthranilic acid

Cat. No. B1300229
M. Wt: 316.15 g/mol
InChI Key: XRMSYCMCKRUWJD-UHFFFAOYSA-N
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Description

N-Boc-5-Bromoanthranilic acid is a chemical compound with the molecular formula C12H14BrNO4 . It contains a total of 32 bonds, including 18 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic carboxylic acid, 1 aromatic (thio-) carbamate, and 1 hydroxyl group .


Synthesis Analysis

The synthesis of N-Boc-5-Bromoanthranilic acid involves the coupling of N-protected anthranilic acid (N-benzylanthranilic acid, N-Boc-4-chloroanthranilic acid or N-Boc-5-bromoanthranilic acid) with corresponding amines .


Molecular Structure Analysis

The molecular structure of N-Boc-5-Bromoanthranilic acid consists of 32 atoms, including 14 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, and 1 Bromine atom .


Chemical Reactions Analysis

N-Boc-5-Bromoanthranilic acid can undergo a reaction known as N-Boc deprotection. This reaction is common in pharmaceutical research and development, as well as pharma manufacturing. The use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .


Physical And Chemical Properties Analysis

N-Boc-5-Bromoanthranilic acid has a molecular weight of 316.14800, and a density of 1.526g/cm3 . The compound is very slightly soluble in water, moderately soluble in alcohol, ether, chloroform, benzene, acetic acid, and freely soluble in acetone .

Scientific Research Applications

Summary of the Application

N-Boc-5-Bromoanthranilic acid is used in the synthesis of novel amide-type hybrid molecules based on anthranilic acid and quinoline or β-carboline heterocyclic scaffolds . These compounds are designed as potential anti-cancer agents .

Methods of Application

The compounds are synthesized and then subjected to in vitro antiproliferative screening against a panel of solid tumor and leukemia cell lines . Boc-protected analogs showed moderate activities against the tested cancer cells without toxic effects against noncancerous cells .

Results or Outcomes

The anthranilamides with chloroquine core and halogenated anthranilic acid were the most active agents toward diverse cancer cell lines such as glioblastoma, pancreatic adenocarcinoma, colorectal carcinoma, lung carcinoma, acute lymphoblastic, acute myeloid, chronic myeloid leukemia, and non-Hodgkin lymphoma .

2. Application in Green Chemistry

Summary of the Application

N-Boc-5-Bromoanthranilic acid is used in the development of an efficient and sustainable method for N-Boc deprotection . This process is part of a larger effort to make chemical reactions more environmentally friendly.

Methods of Application

A choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) is used as a reaction medium plus catalyst for the deprotection of a wide variety of N-Boc derivatives .

Results or Outcomes

The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields . The strategy has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .

3. Application in Antiviral Research

Summary of the Application

N-Boc-5-Bromoanthranilic acid is used in the synthesis of novel amide-type hybrid molecules based on anthranilic acid and quinoline or β-carboline heterocyclic scaffolds . These compounds are designed as potential antiviral agents .

Methods of Application

The compounds are synthesized and then subjected to antiviral screening against several RNA viruses .

Results or Outcomes

Chloroquine and quinoline anthranilamides exerted pronounced antiviral effect against human coronaviruses 229E and OC43 . Anthranilamides with PQ core inhibited HIV-1 with EC50 values of 9.3 and 14.1 µM, respectively .

4. Application in Quorum Sensing Inhibition

Summary of the Application

N-Boc-5-Bromoanthranilic acid is used in the synthesis of novel amide-type hybrid molecules based on anthranilic acid and quinoline or β-carboline heterocyclic scaffolds . These compounds are designed as potential inhibitors of quorum sensing .

Methods of Application

The compounds are synthesized and then subjected to anti-quorum sensing screening using gram-negative Chromobacterium violaceum as the reporter strain .

Results or Outcomes

Compound 13 displayed significant anti-quorum/biofilm effect against the quorum sensing reporter strain (IC50 of 3.7 μM) with no apparent bactericidal effect .

5. Application in Anticancer Drug Design

Summary of the Application

N-Boc-5-Bromoanthranilic acid is used in the design and synthesis of novel amide-type hybrid molecules based on anthranilic acid and quinoline or β-carboline heterocyclic scaffolds . These compounds are designed as potential anticancer agents .

Methods of Application

The first step included the coupling of N-protected anthranilic acid (N-benzylanthranilic acid, N-Boc-4-chloroanthranilic acid or N-Boc-5-bromoanthranilic acid) with corresponding amines .

Results or Outcomes

A nonhalogenated quinoline derivative with N-benzylanthranilic acid residue was equally active as other compounds and selective toward tumor cells .

6. Application in Protecting Group Chemistry

Summary of the Application

N-Boc-5-Bromoanthranilic acid is used as a Boc-protected derivative in organic synthesis . The Boc group is a common protecting group used in organic synthesis .

Methods of Application

The Boc group can be added to amines to protect them during a synthetic sequence . It is resistant to basic hydrolysis, many nucleophiles as well as catalytic hydrogenation .

Results or Outcomes

The fact that it can be removed with mild acid makes it orthogonal to other key protecting groups .

Safety And Hazards

The safety data sheet for N-Boc-5-Bromoanthranilic acid indicates that it causes skin irritation and serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to wear protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(17)14-9-5-4-7(13)6-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMSYCMCKRUWJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352336
Record name N-Boc-5-Bromoanthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-5-Bromoanthranilic acid

CAS RN

306937-20-2
Record name N-Boc-5-Bromoanthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-bromobenzoic acid, N-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Amino-5-bromobenzoic acid (4.0 g, 0.018 mol) was dissolved in DMF (90 mL) and treated with carbonic acid di-tert-butyl ester (4.44 g, 0.020 mol), 4-dimethylaminopyridine (0.219 g, 0.0018 mol) and triethylamine (2.8 mL, 0.020 mol) for 16 h at 70° C. The mixture was concentrated in vacuo and the residue was dissolved in ethyl acetate, washed twice with saturated aqueous sodium bicarbonate, then twice with 1 N hydrochloric acid, dried over sodium sulfate. The organic layers were concentrated to afford 5-bromo-2-tert-butoxycarbonylamino-benzoic acid as a yellow solid (4.92 g, 86.7%). 1H NMR (500 MHz, DMSO-d6) δ 1.46 (s, 9H), 7.72 (dd, J=2.5, J=8.5 Hz, 1H), 8.01 (d, J=2.5 Hz, 1H), 8.22 (d, J=8.5 Hz, 1H), 10.44 (s, 1H). MS: m/z 316 (M+H+).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
4.44 g
Type
reactant
Reaction Step Two
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
0.219 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Beus, L Persoons, D Daelemans, D Schols… - Molecular Diversity, 2022 - Springer
… 3 was obtained from the reaction of N-Boc-5-bromoanthranilic acid (0.094 g) and after purification by column chromatography (mobile-phase dichloromethane/methanol 9:1) and …
Number of citations: 4 link.springer.com

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